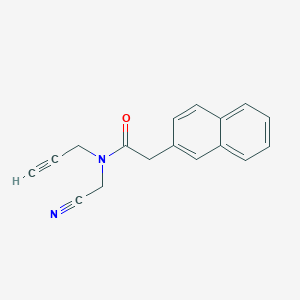

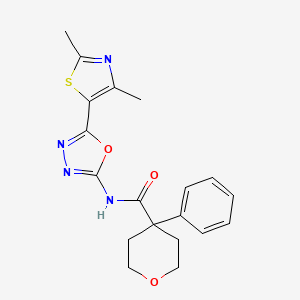

![molecular formula C24H21N3O2 B2397937 N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide CAS No. 897617-46-8](/img/structure/B2397937.png)

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” is a chemical compound with a molecular formula of C15H13N3O2S . It belongs to the class of pyrimidine derivatives, which play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

Synthesis Analysis

Pyrimidine derivatives are synthesized from a variety of methods. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .Chemical Reactions Analysis

Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .Physical And Chemical Properties Analysis

The average mass of “N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” is 299.348 Da, and the monoisotopic mass is 299.072845 Da .Scientific Research Applications

Heterocyclic Compound Synthesis and Structure Analysis Research into heterocyclic derivatives, such as those involving pyrimidine and pyrazole scaffolds, is foundational in the development of new materials and biological agents. For example, the structural analysis and formation of heterocyclic derivatives like pyrrolo[1,2-a]pyrimidine have been extensively studied for their unique properties and applications (Banfield, Fallon, & Gatehouse, 1987). This foundational research aids in understanding the chemical behavior and potential applications of complex compounds, including those similar to N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide.

Antimicrobial and Antifungal Applications Compounds with pyrimidinone and oxazinone structures have demonstrated significant antimicrobial and antifungal activities. These activities are crucial for developing new therapeutic agents against resistant strains of bacteria and fungi. Research has shown that derivatives of pyridines and pyrimidinones synthesized from citrazinic acid exhibit good antibacterial and antifungal properties, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Research The exploration of heterocyclic compounds extends into anticancer research, where derivatives of pyrido[2,3-d]pyrimidines have shown promise. For instance, 5-deaza analogues of aminopterin and folic acid synthesized from pyrimidine bases have been evaluated for their anticancer activities. These compounds highlight the potential of pyrimidine derivatives in developing new anticancer therapies (Su et al., 1986).

Antidepressant and Nootropic Agents Furthermore, heterocyclic compounds have been investigated for their potential antidepressant and nootropic effects. The synthesis and pharmacological evaluation of Schiff's bases and azetidinones derived from isonocotinyl hydrazone indicate their promise as therapeutic agents for depression and cognitive enhancement (Thomas et al., 2016).

Future Directions

The future directions for “N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” and similar compounds could involve further exploration of their diverse biological potential. Given their wide range of biological activities, these compounds could be further studied for potential applications in drug discovery and development .

properties

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-16-10-9-15-27-22(16)25-17(2)21(24(27)29)26-23(28)20(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,20H,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTLZJAJVQMTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)

![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

![5-(5-Fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2397872.png)

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)